molecular formula C9H9NO4 B1281539 4-Amino-3-(methoxycarbonyl)benzoic acid CAS No. 41684-07-5

4-Amino-3-(methoxycarbonyl)benzoic acid

Cat. No. B1281539
CAS RN: 41684-07-5
M. Wt: 195.17 g/mol
InChI Key: XEOVONVMDYDZRL-UHFFFAOYSA-N
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Description

The compound 4-Amino-3-(methoxycarbonyl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes an amino group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-(methoxycarbonyl)benzoic acid involves various chemical reactions. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, a related compound, is achieved through methylation, thiocyanation, hydrolysis, and ethylation reactions starting from 4-amino salicylic acid, with a total yield of 65% . Another related compound, 2-amino-4-methoxy benzoic acid, is synthesized from toluidine through a series of reactions including nitrification, diazotization, methylation, oxidation, and selective reduction, yielding a 61% yield . These methods demonstrate the versatility of synthetic approaches for such compounds, which may be adapted for the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-(methoxycarbonyl)benzoic acid has been characterized using various techniques. X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been employed to determine the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, which shares a similar methoxy substitution pattern . The crystal structure is stabilized by intramolecular and intermolecular interactions, including N-H...O and C-H...O contacts. These findings could provide insights into the molecular structure of 4-Amino-3-(methoxycarbonyl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of methoxy-substituted benzoic acids has been explored in various studies. For example, the potassium salt of 3-methoxy benzoic acid undergoes selective deprotonation at the para position to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . This demonstrates the potential for selective metalation reactions in the synthesis of substituted benzoic acids, which could be relevant for the chemical reactions of 4-Amino-3-(methoxycarbonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-(methoxycarbonyl)benzoic acid can be inferred from related compounds. The vibrational modes of the interacting groups in similar molecules have been investigated using both experimental and theoretical FT-IR and FT-Raman spectra . Additionally, the UV–Vis spectra of these compounds have been studied, showing ligand-to-ligand charge transfer responsible for intense absorbance . These properties are crucial for understanding the behavior of 4-Amino-3-(methoxycarbonyl)benzoic acid in various environments and could guide its applications in different fields.

Scientific Research Applications

Synthesis and Biological Activity

A study by Gamalevich et al. (2015) describes a chemico-enzymatic approach for synthesizing optically active compounds which are intermediates in the synthesis of 4-(2,6-dimethylheptyl)benzoic acid. The research explored the biological activity of its enantiomers, finding that the (S)-configuration reduces cholesterol levels in aorta cells (Gamalevich, Vlasyuk, & Serebryakov, 2015).

Polyaniline Doping

Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including 4-aminobenzoic acid, as dopants for polyaniline. This study demonstrated that benzoic acids can efficiently dope polyaniline, influencing its properties like conductivity and structural characteristics (Amarnath & Palaniappan, 2005).

Schiff Base Synthesis and Antibacterial Activity

Parekh et al. (2005) synthesized a series of Schiff bases derived from 4-aminobenzoic acid, testing them as potential antibacterial agents against various bacterial strains. Their findings revealed that the molecular structure of these compounds significantly influences their antibacterial activity (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Corrosion Inhibition Studies

Okey et al. (2020) explored the use of certain Schiff bases derived from amino benzoic acids, including 4-amino variants, as corrosion inhibitors for mild steel in acidic media. Their comprehensive study involved various analytical techniques, demonstrating high inhibition efficiency and providing insights into the adsorption behavior and surface interactions of these compounds (Okey, Obasi, Ejikeme, Ndinteh, Ramasami, Sherif, Akpan, & Ebenso, 2020).

Synthesis Methodology

Jian-hui (2010) developed a novel synthesis method for 2-amino-4-methoxy benzoic acid, providing a more efficient and cost-effective approach. This research highlights the potential for improved synthetic routes for benzoic acid derivatives (Jian-hui, 2010).

Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which include substitutions like methoxy groups. The study provided insights into how different substituents affect the photophysical properties of these complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

“4-Amino-3-(methoxycarbonyl)benzoic acid” is a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . This suggests potential applications in the synthesis of these and possibly other alkaloids.

properties

IUPAC Name

4-amino-3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVONVMDYDZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508141
Record name 4-Amino-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(methoxycarbonyl)benzoic acid

CAS RN

41684-07-5
Record name 4-Amino-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 mg (1.21 mmol) of 4-dimethylaminopyridine are added to 2.5 g (12.1 mmol) of 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid [described in J. Med. Chem., (1981), 24(6), 735-742] in solution in 10 ml of dimethylformamide and 10 ml of methanol, and the mixture is heated at 60° C. for 3 hours. The reaction medium is concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. The solid obtained is taken up in ethyl acetate, filtered and dried. 1.98 g of a white powder are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Soural, J Hlaváč, P Funk, P Džubák… - ACS Combinatorial …, 2011 - ACS Publications
A structure−activity relationship of some derivatives of 2-phenylsubstituted- 3-hydroxyquinolin-4(1H)-one-7-carboxamides was systematically studied using combinatorial solid-phase …
Number of citations: 17 pubs.acs.org

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